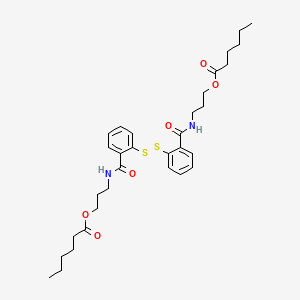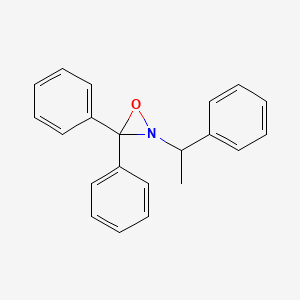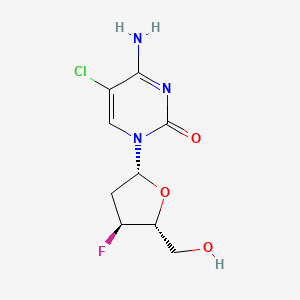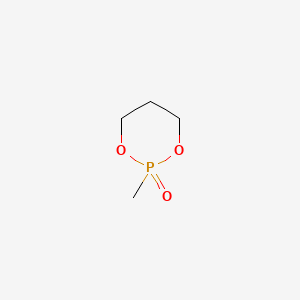
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its diverse physiological activities and significant applications in various fields. This compound is part of the 1,3,2-dioxaphosphorinane family, which is notable for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through the Arbuzov reaction, where 2-methoxy-4-methyl-1,3,2-dioxaphosphorinane reacts with trityl chloride . Another method involves reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The compound can react with trityl chloride in the Arbuzov reaction to form different isomers.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, which can be characterized by techniques such as X-ray crystallography and NMR spectroscopy .
Scientific Research Applications
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking transition states in amide/ester hydrolysis, thereby interfering with the enzyme’s activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
2-Oxo-2-methyl-1,3,2-dioxaphosphepane: A seven-membered analog with distinct conformational properties.
Uniqueness
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its ability to form various isomers and derivatives further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
13407-03-9 |
|---|---|
Molecular Formula |
C4H9O3P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O3P/c1-8(5)6-3-2-4-7-8/h2-4H2,1H3 |
InChI Key |
SKEMFEUSYWGOKR-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



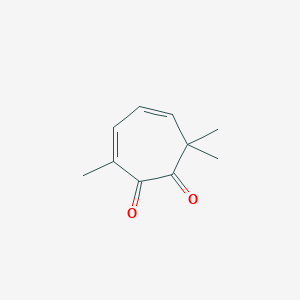
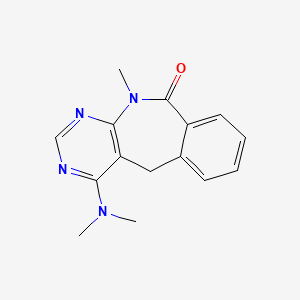
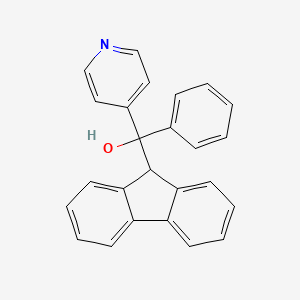
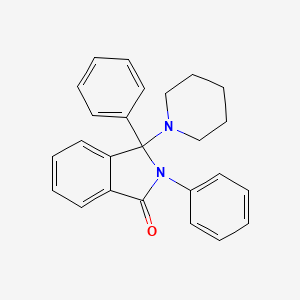

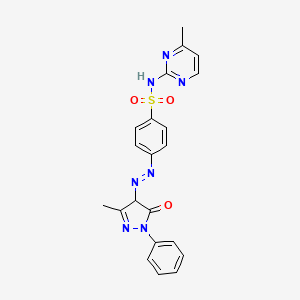
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

